molecular formula C12H16N4O3S B10759589 5'-Methylthio-ImmH

5'-Methylthio-ImmH

Cat. No.: B10759589
M. Wt: 296.35 g/mol
InChI Key: CEGIKIXYDFDYDN-RXDXJJGDSA-N
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Description

5’-Methylthio-Immucillin-H is a transition state analog inhibitor that targets purine nucleoside phosphorylase, an enzyme crucial for the purine salvage pathway in Plasmodium falciparum. This compound is particularly significant in the context of antimalarial research due to its high specificity for the malarial enzyme over the human counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Methylthio-Immucillin-H involves the incorporation of a methylthio group at the 5’ position of Immucillin-H. This is achieved through a series of chemical reactions that include the protection of functional groups, selective methylation, and subsequent deprotection steps. The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as sodium hydride .

Industrial Production Methods: While specific industrial production methods for 5’-Methylthio-Immucillin-H are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with Good Manufacturing Practices (GMP).

Chemical Reactions Analysis

Types of Reactions: 5’-Methylthio-Immucillin-H undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiolates.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of 5’-Methylthio-Immucillin-H .

Scientific Research Applications

5’-Methylthio-Immucillin-H has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Methylthio-Immucillin-H involves its binding to the active site of purine nucleoside phosphorylase, mimicking the transition state of the enzyme’s natural substrate. This binding inhibits the enzyme’s activity, thereby disrupting the purine salvage pathway in Plasmodium falciparum. The molecular targets include key residues within the enzyme’s active site, and the pathways involved are those related to purine metabolism .

Comparison with Similar Compounds

Uniqueness: 5’-Methylthio-Immucillin-H is unique due to its high specificity for the malarial enzyme over the human enzyme, making it a promising candidate for antimalarial drug development. Its structural features, such as the methylthio group, contribute to its selective binding and inhibitory activity .

Properties

Molecular Formula

C12H16N4O3S

Molecular Weight

296.35 g/mol

IUPAC Name

7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H16N4O3S/c1-20-3-6-10(17)11(18)8(16-6)5-2-13-9-7(5)14-4-15-12(9)19/h2,4,6,8,10-11,13,16-18H,3H2,1H3,(H,14,15,19)/t6-,8+,10-,11+/m1/s1

InChI Key

CEGIKIXYDFDYDN-RXDXJJGDSA-N

Isomeric SMILES

CSC[C@@H]1[C@H]([C@H]([C@@H](N1)C2=CNC3=C2N=CNC3=O)O)O

Canonical SMILES

CSCC1C(C(C(N1)C2=CNC3=C2N=CNC3=O)O)O

Origin of Product

United States

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